
1,3-Bishomocubane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bishomocubane is a polycyclic hydrocarbon with a unique cage-like structure. It belongs to the family of cage hydrocarbons, which are known for their high strain energy and unique chemical properties. The compound is characterized by its pentacyclic structure, which includes five fused rings, making it a highly strained and energetically rich molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bishomocubane can be synthesized through various methods. One common approach involves the intramolecular [2 + 2] photocyclization of dicyclopentadiene with acetone as a photosensitizer . This method yields the compound with high efficiency (99.1% yield). Another method involves the reaction of [CpMCl2]2 (Cp = η5-C5Me5, M = Ir or Rh) with chalcogenated borohydride reagents, Li[BH2E3] (E = S or Se), to yield bimetallic bis- and tris-homocubane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound and its applications. the high yield and efficiency of the photocyclization method suggest it could be adapted for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bishomocubane undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s high strain energy makes it reactive under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Bishomocubane has several scientific research applications due to its unique structure and properties:
Mécanisme D'action
The mechanism by which 1,3-Bishomocubane exerts its effects is primarily related to its high strain energy and unique cage structure. The compound’s molecular targets and pathways are still under investigation, but its high energy density and stability suggest it interacts with various molecular systems in a unique manner .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cubane: Another polycyclic cage hydrocarbon with high strain energy.
Dicyclopentadiene: A precursor in the synthesis of 1,3-Bishomocubane.
Nitromethyl-1,3-bishomocubane:
Uniqueness
This compound is unique due to its pentacyclic structure and high strain energy, which make it highly reactive and suitable for high-energy applications. Its ability to form stable derivatives further enhances its versatility in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H12 |
|---|---|
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
pentacyclo[5.3.0.02,5.03,9.04,8]decane |
InChI |
InChI=1S/C10H12/c1-3-4-2-6-7(3)9-5(1)8(4)10(6)9/h3-10H,1-2H2 |
Clé InChI |
GPLOHOZBMBZPHM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C3CC4C2C5C1C3C45 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



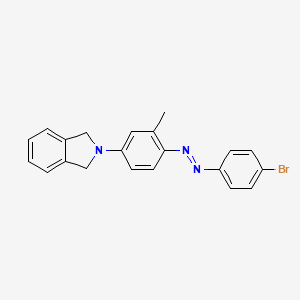

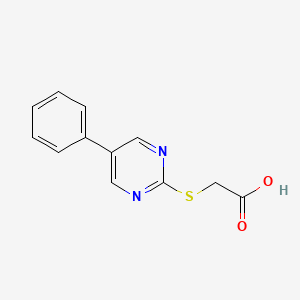
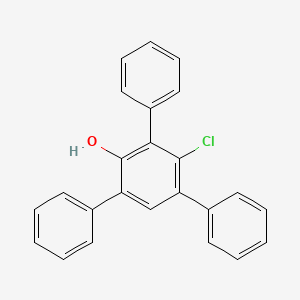
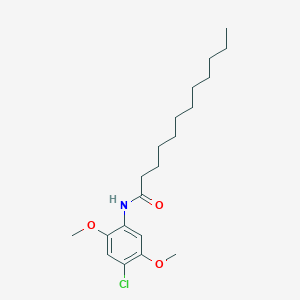
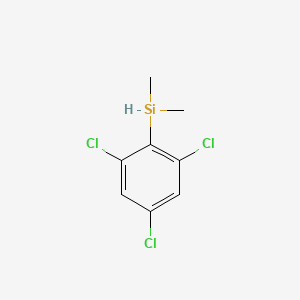
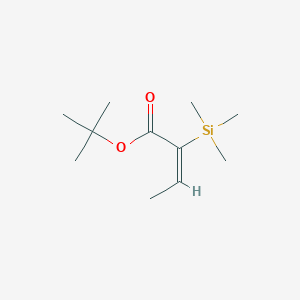
![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

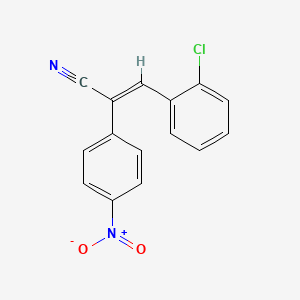

![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)

